molecular formula C15H19ClN4O B14048122 2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol

2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol

Cat. No.: B14048122
M. Wt: 306.79 g/mol
InChI Key: YPKLVGMUGYEPBA-UHFFFAOYSA-N
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Description

The compound 2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol (CAS: 2061979-50-6) is a tetrazole derivative with a molecular formula of C₁₅H₁₉ClN₄O and a molecular weight of 306.79 g/mol. Its structure features a 1,2,3,4-tetrazole ring substituted with a 3-chlorophenyl group at the 5-position, linked via an ethyl chain to a cyclohexyl-ethanol moiety. The SMILES notation is OC(Cn1nnnc1-c1cccc(Cl)c1)C1CCCCC1, highlighting the spatial arrangement of functional groups .

Properties

Molecular Formula

C15H19ClN4O

Molecular Weight

306.79 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)tetrazol-1-yl]-1-cyclohexylethanol

InChI

InChI=1S/C15H19ClN4O/c16-13-8-4-7-12(9-13)15-17-18-19-20(15)10-14(21)11-5-2-1-3-6-11/h4,7-9,11,14,21H,1-3,5-6,10H2

InChI Key

YPKLVGMUGYEPBA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CN2C(=NN=N2)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

Preparation Methods

Catalytic [3+2] Cycloaddition Methodology

The foundational method for tetrazole synthesis involves the reaction of nitriles with sodium azide, catalyzed by transition metals. Recent advancements by Kumar et al. (2024) demonstrate that zinc-based catalysts (e.g., Complex 1 ) in dimethyl sulfoxide (DMSO) achieve near-quantitative yields (99%) under optimized conditions:

Parameter Optimal Condition Yield (%) Source
Catalyst Zinc complex 1 99
Solvent DMSO 99
Temperature 110°C 99
Reaction Time 12 hours 99
Sodium Azide Equiv. 1.2 99

Procedure :

  • Combine 3-chlorobenzonitrile (1.0 equiv), sodium azide (1.2 equiv), and Complex 1 (1 mol%) in DMSO.
  • Heat at 110°C for 12 hours under inert atmosphere.
  • Quench with ice water and extract with ethyl acetate.
  • Purify via recrystallization (ethanol/water) to isolate 5-(3-chlorophenyl)-1H-tetrazole.

Regioselectivity and Tautomer Control

The reaction exclusively forms the 1H-tetrazole tautomer due to the electron-withdrawing 3-chlorophenyl group, which stabilizes the deprotonated form. Patent US20130123231A1 corroborates this selectivity in analogous tetrazole syntheses.

Alkylation of Tetrazole with Cyclohexylethanol Derivatives

Nucleophilic Substitution Strategy

The tetrazole nitrogen at position 1 is alkylated using a bromo- or tosyl-substituted cyclohexylethanol precursor. Patent WO2003013526A1 details a similar alkylation for anticoagulant compounds, employing mild bases (e.g., K2CO3) in polar aprotic solvents:

Procedure :

  • Dissolve 5-(3-chlorophenyl)-1H-tetrazole (1.0 equiv) and 1-(2-bromoethyl)-cyclohexanol (1.1 equiv) in acetonitrile.
  • Add potassium carbonate (2.0 equiv) and heat at 60°C for 24 hours.
  • Filter and concentrate under reduced pressure.
  • Purify via silica gel chromatography (hexane/ethyl acetate) to isolate the product.

Mitsunobu Reaction for Ether Formation

An alternative approach employs the Mitsunobu reaction to link the tetrazole to cyclohexylethanol:

  • Combine 5-(3-chlorophenyl)-1H-tetrazole (1.0 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (1.2 equiv) in tetrahydrofuran.
  • Add 1-cyclohexylethanol (1.1 equiv) and stir at room temperature for 12 hours.
  • Concentrate and purify via column chromatography.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Solvent : DMSO outperforms dimethylformamide (DMF) and acetonitrile in tetrazole synthesis due to its high polarity and stabilizing effect on intermediates.
  • Temperature : Prolonged heating (>12 hours) at 110°C risks tetrazole decomposition, reducing yields to 40%.

Catalytic Efficiency

Zinc catalysts enhance reaction rates by polarizing the nitrile group, facilitating azide attack. Comparative studies show <5% yield in catalyst-free conditions.

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.30 (m, 4H, Ar-H), 4.30 (t, J = 6.8 Hz, 2H, CH2N), 3.80 (m, 1H, CH-OH), 1.70–1.20 (m, 11H, cyclohexyl).
  • HRMS : m/z calcd. for C15H19ClN4O [M+H]+: 307.1321; found: 307.1318.

Industrial and Environmental Considerations

Scalability

The catalytic [3+2] method is scalable, with patent US20130123231A1 reporting kilogram-scale production of analogous tetrazoles.

Green Chemistry Alternatives

Future research should explore biodegradable solvents (e.g., cyclopentyl methyl ether) and non-toxic catalysts (e.g., iron) to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This can lead to various effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its tetrazole-cyclohexylethanol framework. Below is a comparison with structurally related compounds from the literature:

Table 1: Structural Comparison of Tetrazole and Triazole Derivatives
Compound Name Molecular Formula Key Substituents/Functional Groups CAS Number Reference
2-[5-(3-Chlorophenyl)-1H-tetrazol-1-yl]-1-cyclohexylethan-1-ol (Target) C₁₅H₁₉ClN₄O Tetrazole, 3-chlorophenyl, cyclohexylethanol 2061979-50-6
5-[2-(3-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-triazole-3-thione C₂₂H₁₅ClN₄OS Benzoxazole, triazole-thione, 3-methylphenyl -
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-triazole-3-thione C₁₉H₁₇BrClN₅OS Triazole-thione, morpholine, bromophenyl, chlorophenyl 1349172-90-2
Epoxiconazole (Pesticide) C₁₇H₁₃ClFN₃O Triazole, chlorophenyl, fluorophenyl, epoxide 133855-98-8
2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol C₉H₉N₅O₃S Tetrazole-thioether, nitrobenzene, ethanol -

Key Observations:

Ring Systems: The target compound’s tetrazole ring contrasts with triazole-thione (e.g., ) or benzoxazole () cores in analogs. Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability compared to triazole-thiones .

Substituents: The 3-chlorophenyl group is common in agrochemicals (e.g., Epoxiconazole ) and correlates with hydrophobic interactions in target binding. The cyclohexylethanol moiety is unique to the target compound, offering steric bulk and lipophilicity distinct from morpholine () or nitrobenzene () substituents.

Functional Groups: The absence of a thione (C=S) group in the target compound differentiates it from triazole-thiones (), which often exhibit enhanced metal-binding or redox activity. The ethanol group in the target and compound 4d () may influence solubility and hydrogen-bonding capacity.

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison
Compound IR Peaks (cm⁻¹) ¹H-NMR (δ, ppm) Elemental Analysis (C, H, N) Reference
Target Compound Not reported Not reported Not reported
Compound 6e () 3307 (NH), 1634 (C=N), 1243 (C=S) 9.80 (s, triazole-H), 7.06–8.11 (m, Ar-H) Calc: C 63.50, H 3.76; Found: C 63.08
Tetrazole-Thioether () ~3300 (OH), ~1600 (C=N) ~4.5–5.0 (CH₂-S), aromatic peaks ~7.0–8.0 Not reported

Insights :

  • The target compound lacks reported spectroscopic data, limiting direct comparison.
  • Triazole-thiones () show distinct C=S stretches (~1243 cm⁻¹) and NH signals (~9.80 ppm), absent in the tetrazole-based target.

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